molecular formula C16H24ClN5O B13572892 N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride

N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride

Cat. No.: B13572892
M. Wt: 337.8 g/mol
InChI Key: XDZDDPYGXNAEJW-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride is an organic compound with the molecular formula C16H24ClN5O. This compound is known for its unique structure, which includes a cyclohexyl group, a benzotriazole moiety, and an acetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzotriazole derivative, followed by the introduction of the cyclohexyl group and the acetamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H24ClN5O

Molecular Weight

337.8 g/mol

IUPAC Name

N-cyclohexyl-2-[(3-methylbenzotriazol-5-yl)methylamino]acetamide;hydrochloride

InChI

InChI=1S/C16H23N5O.ClH/c1-21-15-9-12(7-8-14(15)19-20-21)10-17-11-16(22)18-13-5-3-2-4-6-13;/h7-9,13,17H,2-6,10-11H2,1H3,(H,18,22);1H

InChI Key

XDZDDPYGXNAEJW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)CNCC(=O)NC3CCCCC3)N=N1.Cl

Origin of Product

United States

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